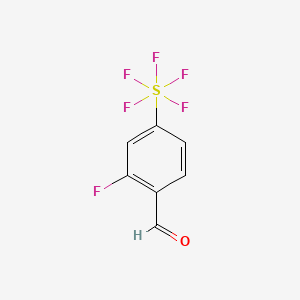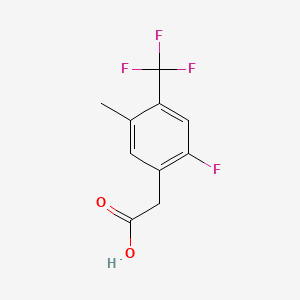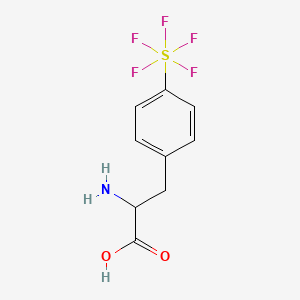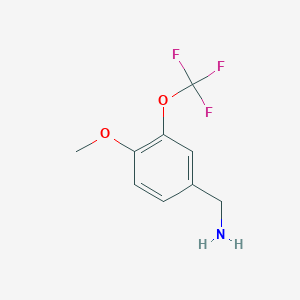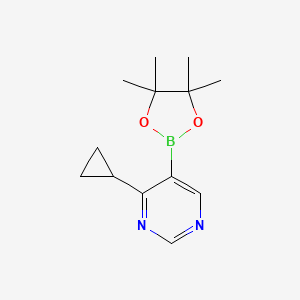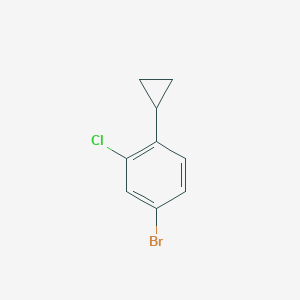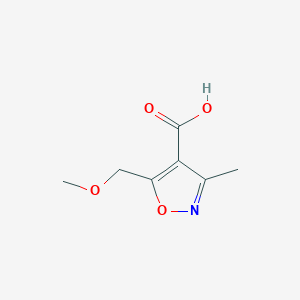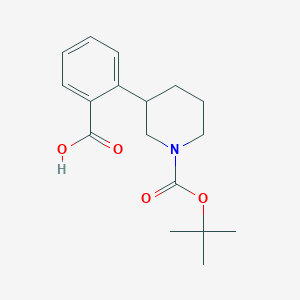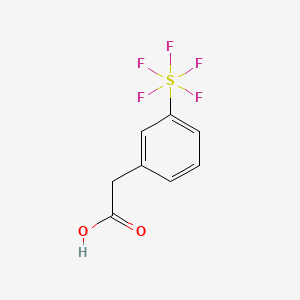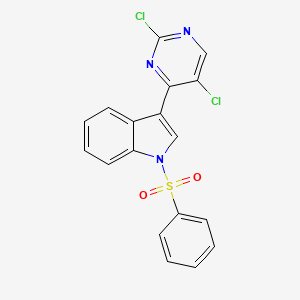
3-(2,5-二氯嘧啶-4-基)-1-(苯磺酰基)-1H-吲哚
描述
The compound “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” is a chemical compound with the molecular formula C18H11Cl2N3O2S. It has a molecular weight of 404.27 . This compound is used in scientific research and finds applications in various fields, such as medicinal chemistry and drug development.
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” is defined by its IUPAC name and InChI code. The IUPAC name is 3-(2,5-dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole and the InChI code is 1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” include a molecular weight of 404.27 and a molecular formula of C18H11Cl2N3O2S . It is a solid compound that should be stored in an inert atmosphere at 2-8°C .
科学研究应用
合成和药理学评估
该化合物及其衍生物因其潜在的药理特性而受到积极的研究。一项研究讨论了各种吲哚衍生物的合成,并评估了它们的镇痛和抗炎活性。具体而言,6-(吲哚-2-基)-嘧啶-2-胺等衍生物显示出有希望的镇痛和抗炎活性,且溃疡生成作用降低,表明它们在开发更安全的治疗剂方面具有潜力 (Rajashree & Harinath, 2011)。
生物活性和合成应用
吲哚核是许多具有显着生物活性的天然和合成分子中的关键元素,通常与抗肿瘤和抗炎活性有关。这些特性归因于这些分子与 DNA 和蛋白质的相互作用。例如,一项研究合成了一种以吲哚核为特色的化合物,并进行了 Hirshfeld 表面分析和 DFT 计算以分析其性质和相互作用。这不仅突出了该化合物的生物潜力,还突出了其在药物化学中的合成用途 (Geetha et al., 2019)。
抗糖尿病活性
已合成某些吲哚衍生物并评估其作为抗糖尿病剂的潜力。例如,2-(苯磺酰基)-1,2,3,4-四氢-9H-吡啶并[3,4-b]吲哚-3-羧酸及其变体在体内进行了测试,显示出有效的抗糖尿病活性,突出了这些吲哚衍生物在治疗糖尿病中的治疗潜力 (Choudhary et al., 2011)。
抗菌和抗氧化性能
多项研究集中在吲哚衍生物的抗菌和抗氧化特性上。包含吲哚核的嘧啶并衍生物已显示出有效的抗菌活性,表明当吲哚核和苯核结合在单个分子中时具有协同效应 (Chauhan, Siddiqi, & Dwivedi, 2017)。此外,已经合成了一些新型的吲哚衍生物并评估了它们的抗氧化活性,其中一些显示出有希望的结果,表明它们在氧化应激相关治疗应用中的潜力 (Aziz et al., 2021)。
安全和危害
The safety data sheet for “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” indicates that it may be harmful if swallowed and may cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGZYGEBQECGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743588 | |
| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-40-5 | |
| Record name | 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

